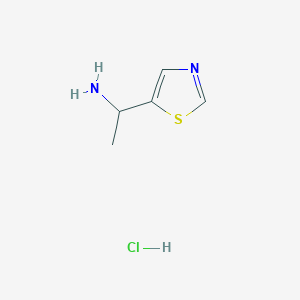

1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

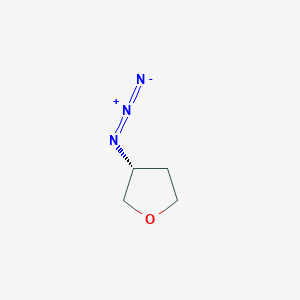

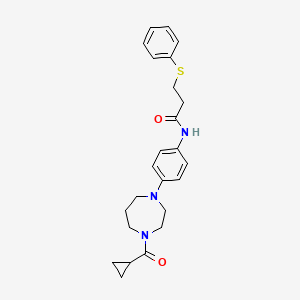

“1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2S and a molecular weight of 164.65 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of “1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride” consists of a thiazole ring attached to an ethan-1-amine group . The InChI code for this compound is 1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H .Scientific Research Applications

Microwave-Assisted Synthesis

- Microwave-Assisted Hantzsch Thiazole Synthesis: This study showcases a method for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. The process involves microwave heating and is an example of advanced synthetic techniques using thiazole derivatives (Kamila et al., 2012).

Corrosion Inhibition

- Corrosion Inhibition of Iron: Thiazole derivatives have been studied for their effectiveness in inhibiting corrosion of iron. The study involves quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Antiproliferative and Antimicrobial Properties

- Antiproliferative-Antimicrobial Properties of Schiff Bases: Schiff bases derived from 1,3,4-thiadiazole-2-amine have been investigated for their biological activities, including DNA protection and antimicrobial effects (Gür et al., 2020).

Dihydroisoxazoles Synthesis

- Synthesis of 5-(Thiazol-5-yl)-4,5-Dihydroisoxazoles: This research involves the synthesis of dihydroisoxazoles, a chemical process demonstrating the versatility of thiazole compounds (Milinkevich et al., 2008).

Polymer-Supported Synthesis

- Polymer Supported Quench (PSQ) Reagent Methodology: This study describes the synthesis of multi-substituted 4-thiazolidinones using a polymer-supported approach for efficient and scalable production (Ault-Justus et al., 1998).

Plant Growth and Antifungal Activities

- Novel Ferrocenyl-Containing Thiazole Imine Derivatives: Research on ferrocenyl-containing thiazole imine derivatives reveals their potential in plant growth regulation and antifungal activities (Yu et al., 2007).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that many thiazole derivatives interact with dna and topoisomerase ii, resulting in dna double-strand breaks

Biochemical Pathways

Thiazole derivatives are known to have a wide range of biological activities, and their effects can vary depending on the specific compound and its interactions with various targets .

Result of Action

As mentioned earlier, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death . .

properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWWQFUEIFQEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)

![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)

![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)

![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)